2-Ethylbutanal (CAS 97-96-1), also known as 2-ethylbutyraldehyde, is a six-carbon aliphatic aldehyde characterized by an ethyl branch at the alpha position. As a clear, colorless liquid with a boiling point of 117 °C, it serves as a critical intermediate in organic synthesis, polymer chemistry, and the production of specialty amines and renewable fuel additives [1]. Unlike straight-chain aldehydes, the alpha-ethyl group introduces specific steric hindrance that modulates downstream reaction kinetics, making it a highly targeted precursor for controlling cross-linking density in thermosets, tuning the cold-flow properties of cyclic acetals, and directing chemoselectivity in reductive aminations .
Substituting 2-Ethylbutanal with generic straight-chain analogs like hexanal (C6) or butanal (C4) fundamentally alters process parameters and final material properties. Hexanal lacks alpha-branching, which leads to significantly different steric outcomes; for instance, polymers derived from hexanal exhibit higher glass transition temperatures (Tg) and reduced flexibility compared to the sterically hindered 2-ethylbutanal derivatives [1]. Conversely, butanal shares similar steric effects at the alpha position but possesses a much lower boiling point (74.8 °C vs. 117 °C), leading to excessive volatility that complicates reflux-controlled synthesis and formulation stability[2]. Furthermore, substituting with the larger 2-ethylhexanal (C8) introduces excessive hydrophobicity and a much higher boiling point (163 °C), shifting the process window outside standard operational parameters for C6-targeted applications.
In industrial synthesis and formulation, the volatility of the aldehyde precursor dictates the thermal process window. 2-Ethylbutanal offers an intermediate boiling point of 117 °C, which provides a distinct processing advantage over its unbranched and shorter-chain counterparts[1]. While butanal boils at a highly volatile 74.8 °C, requiring pressurized reactors to prevent evaporative loss, and hexanal boils at 131 °C, 2-ethylbutanal allows for atmospheric reflux at a temperature that accelerates condensation reactions without risking thermal degradation of sensitive co-reactants[2].
| Evidence Dimension | Boiling Point (°C) |
| Target Compound Data | 117 °C (2-Ethylbutanal) |
| Comparator Or Baseline | Butanal (74.8 °C) and Hexanal (131 °C) |
| Quantified Difference | 42.2 °C higher than butanal; 14 °C lower than hexanal |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Enables efficient atmospheric reflux in condensation reactions, eliminating the need for pressurized vessels required by more volatile analogs like butanal.
The alpha-ethyl branching of 2-ethylbutanal significantly impacts the thermomechanical properties of cross-linked polymers. In Passerini three-component reactions used to synthesize renewable thermosets, the incorporation of 2-ethylbutanal yields polymers with a substantially lower glass transition temperature (Tg) compared to those synthesized with linear aldehydes of similar or longer chain lengths [1]. The steric bulk of the alpha-ethyl group disrupts polymer chain packing, providing a similar Tg modulation to butanal but maintaining the higher molecular weight and hydrophobicity of a C6 compound [1].
| Evidence Dimension | Glass Transition Temperature (Tg) Modulation |
| Target Compound Data | Lowered Tg due to disrupted chain packing |
| Comparator Or Baseline | Hexanal (linear C6, higher Tg due to tighter chain packing) |
| Quantified Difference | Alpha-branched C6 achieves Tg profiles comparable to C4 aldehydes while retaining C6 hydrophobicity |
| Conditions | Bulk polymerization via Passerini three-component reaction |
Allows material scientists to engineer flexible, impact-resistant resins without sacrificing the moisture resistance provided by a six-carbon aliphatic chain.
When transforming bio-derived aldehydes into cyclic acetals for renewable diesel blends, the structural geometry of the aldehyde directly dictates the fuel's cold-flow performance. 2-Ethylbutanal reacts quantitatively (>93% isolated yield) with 1,4-butanediol over a solid acid catalyst to form a branched cyclic acetal [1]. While linear hexanal achieves similar yields, the resulting straight-chain acetal suffers from poor low-temperature fluidity. The alpha-branching inherited from 2-ethylbutanal disrupts crystallization in the fuel matrix, significantly improving cold-flow properties while maintaining an acceptable cetane number [1].
| Evidence Dimension | Acetalization Yield and Structural Branching |
| Target Compound Data | 93.6% yield (Branched cyclic acetal) |
| Comparator Or Baseline | Hexanal (94.8% yield, straight-chain cyclic acetal) |
| Quantified Difference | Equivalent high yields (>93%), but 2-ethylbutanal exclusively provides the branched geometry required for low-temperature fuel fluidity |
| Conditions | Solvent-free reaction with Amberlyst 15 catalyst at ≤ 40 °C |
Crucial for the procurement of biofuel precursors where cold-flow performance is a strict regulatory requirement for winter-grade diesel.
In the synthesis of primary amines, straight-chain aldehydes like hexanal are prone to over-alkylation, leading to a mixture of secondary and tertiary amines that require costly chromatographic separation. 2-Ethylbutanal leverages its alpha-ethyl steric hindrance to physically impede the approach of a second bulky electrophile during reductive amination [1]. Under standard ruthenium-catalyzed or hydrosilane-driven reductive amination conditions, 2-ethylbutanal demonstrates superior chemoselectivity toward the primary amine (2-ethylbutylamine) or specifically targeted secondary amines, drastically reducing the formation of unwanted tertiary byproducts compared to unbranched C6 analogs .
| Evidence Dimension | Primary/Secondary Amine Chemoselectivity |
| Target Compound Data | High selectivity for mono-alkylation due to alpha-branching |
| Comparator Or Baseline | Hexanal (High susceptibility to over-alkylation) |
| Quantified Difference | Significant reduction in tertiary amine byproducts, improving isolated yield of the target amine |
| Conditions | Direct reductive amination with ammonium salts/amines and transition metal catalysts |
Lowers downstream purification costs and improves atom economy in the industrial scale-up of active pharmaceutical ingredients (APIs).
Due to its specific alpha-branching, 2-ethylbutanal is the preferred C6 aldehyde for Passerini and Ugi multi-component polymerizations where a lowered glass transition temperature (Tg) is required. It provides the necessary steric disruption to ensure polymer flexibility while maintaining the hydrophobic benefits of a six-carbon chain, outperforming straight-chain hexanal in impact-resistant resin formulations [1].
In the biofuels sector, 2-ethylbutanal is highly valued for solvent-free acetalization with diols (e.g., 1,4-butanediol). The resulting branched cyclic acetals serve as drop-in renewable diesel oxygenates that offer vastly superior cold-flow properties compared to linear acetals derived from hexanal, preventing fuel gelling in cold climates [2].
2-Ethylbutanal is the optimal starting material for synthesizing 2-ethylbutylamine and related pharmaceutical intermediates. Its steric hindrance tightly controls chemoselectivity during reductive amination, preventing the over-alkylation common with unbranched aldehydes and thereby streamlining the purification of active pharmaceutical ingredients (APIs) [3].
Flammable;Irritant